2-(2,4-difluorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N6O2/c1-10-22-18(28-25-10)13-3-2-6-26-15(23-24-17(13)26)9-21-16(27)7-11-4-5-12(19)8-14(11)20/h2-6,8H,7,9H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHBNHYJSMETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-difluorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide (CAS No. 1903277-10-0) is a synthetic molecule that has garnered attention for its potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C18H14F2N6O2
- Molecular Weight : 384.347 g/mol
- Purity : Typically ≥ 95% .
The compound consists of a difluorophenyl group and a triazolo-pyridine moiety linked through an oxadiazole unit, which may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- c-Met Inhibition : Research has shown that triazole derivatives can act as potent inhibitors of the c-Met kinase pathway, which is crucial in tumor growth and metastasis. In vivo studies using U87MG xenograft models demonstrated that these compounds effectively reduced tumor size and inhibited cancer cell proliferation .
Antiviral Properties
The compound's structural components suggest potential antiviral activity. Similar compounds have been reported to inhibit viral replication through mechanisms involving interference with viral enzymes or host cell pathways .
Antimicrobial Activity
Preliminary evaluations indicate that related triazole compounds possess moderate antimicrobial activity against various bacterial and fungal strains. For example:
- Antifungal and Antibacterial Testing : Compounds in this class were tested against strains like Streptococcus and Candida, showing efficacy comparable to established antibiotics .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Kinase Inhibition : By binding to the ATP-binding site of kinases such as c-Met, these compounds can disrupt signaling pathways involved in cell division and survival.
- Enzyme Interaction : The oxadiazole and triazole moieties may interact with critical enzymes involved in metabolic processes or pathogen replication.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound's structural components suggest it could be developed as a new class of pharmaceuticals. Research indicates that triazole derivatives often exhibit significant activity against various pathogens and cancer cells. The incorporation of the oxadiazole group may enhance these effects.
Case Studies
- Antimicrobial Activity : Studies have shown that compounds containing triazole and oxadiazole rings exhibit potent antimicrobial properties. For example, derivatives with similar structures have been tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
Anticancer Research
The potential of this compound in cancer therapy is also notable. Triazole-containing compounds have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- In vitro Studies : Research on similar triazole compounds has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Agricultural Chemistry
Given the bioactive nature of the compound, its application in agrochemicals as a potential fungicide or herbicide is also being explored. The presence of fluorine atoms can enhance the stability and efficacy of agrochemical formulations.
Case Studies
Research into related compounds has indicated that triazoles can effectively control fungal diseases in crops.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Key Structural Features and Analogues
The compound’s uniqueness lies in its hybrid heterocyclic architecture. Below is a comparative analysis with structurally related compounds from the evidence:
Functional and Pharmacological Insights
Anti-Exudative Potential: The acetamide derivatives in demonstrate anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium. The target compound’s acetamide linker and fluorinated aryl group may enhance target affinity, but its activity remains unverified. Replacement of the furan in with oxadiazole (target compound) could improve metabolic stability due to oxadiazole’s resistance to oxidation .
Heterocyclic Modifications: The thio-triazole in introduces a sulfur atom, which may alter electronic properties compared to the target’s oxadiazole. Sulfur-containing analogues often exhibit varied pharmacokinetics (e.g., slower clearance) .
Fluorination Effects: The 2,4-difluorophenyl group in the target compound likely increases lipophilicity (logP) compared to non-fluorinated analogues, improving membrane permeability. Fluorine’s electron-withdrawing nature may also enhance binding to aromatic residues in target proteins .
Triazolo-Pyridine Core :
- This scaffold is shared with and is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). The methyl-oxadiazole substitution at the 8-position may sterically hinder off-target interactions, a hypothesis supported by similar designs in kinase drug development .
Critical Analysis of Limitations
- Lack of Pharmacological Data: None of the evidence directly reports the target compound’s bioactivity, limiting functional comparisons.
- Structural vs. Functional Trends : While fluorination and heterocyclic diversity are theorized to enhance drug-like properties, empirical validation is required.
Q & A
What computational strategies are recommended for optimizing the synthesis of this heterocyclic acetamide derivative?
Advanced methodologies include integrating quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states, combined with experimental validation. For example, the ICReDD framework employs reaction path search algorithms to predict optimal conditions (e.g., solvent, temperature) and minimize trial-and-error approaches. This computational-experimental feedback loop accelerates yield optimization and reduces resource expenditure.
How can structural ambiguities in crystallographic data be resolved during compound characterization?
Use the SHELX suite (SHELXL/SHELXS) for robust refinement of X-ray diffraction data. Key steps:
- Compare multiple datasets to identify systematic errors (e.g., twinning, disorder).
- Validate hydrogen bonding networks and π-π stacking interactions using electron density maps.
- Cross-reference with spectroscopic data (NMR, FTIR) to confirm functional group orientations .
Example workflow:
| Step | Method | Purpose |
|---|---|---|
| 1 | SHELXD | Phase problem resolution |
| 2 | SHELXL | Refinement of atomic coordinates |
| 3 | CCDC deposition | Validation against known structures |
What experimental design principles apply to evaluating biological activity in acetamide derivatives?
Adopt a tiered approach:
In vitro screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination.
In vivo models : Select species (e.g., rodents) for anti-inflammatory or antitumor activity, using dose ranges (e.g., 10 mg/kg) validated in prior studies.
Controls : Include reference compounds (e.g., diclofenac for anti-exudative activity) and vehicle controls.
SAR analysis : Systematically modify substituents (e.g., fluorine position, oxadiazole methylation) to correlate structure with efficacy.
How should researchers address contradictions in pharmacological data across studies?
- Statistical rigor : Apply ANOVA or non-parametric tests to assess variability.
- Reproducibility checks : Verify assay conditions (e.g., cell line passage number, serum concentration).
- Meta-analysis : Pool data from analogous compounds (e.g., triazolo-pyridine derivatives) to identify trends masked in individual studies .
What advanced techniques are critical for confirming the purity of synthesized batches?
- HPLC-MS : Quantify impurities (<0.5%) using reverse-phase columns (C18) and gradient elution.
- NMR spectroscopy : Assign peaks for diastereomers or regioisomers (e.g., ¹H-¹³C HSQC for connectivity).
- Elemental analysis : Validate stoichiometry (C, H, N, S) within ±0.4% of theoretical values .
How can molecular docking studies predict target interactions for this compound?
- Target selection : Prioritize receptors with known affinity for triazole/oxadiazole motifs (e.g., EGFR, COX-2).
- Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Validation : Compare predicted binding poses with crystallographic data (e.g., PDB entries) .
What methodological challenges arise in scaling up the synthesis from milligram to gram quantities?
- Reaction optimization : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization).
- Purification : Replace column chromatography with recrystallization or centrifugal partitioning.
- Yield monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time analysis.
How do substituent modifications (e.g., fluorine position) influence metabolic stability?
- In vitro assays : Use hepatic microsomes (human/rat) to measure half-life (t½) and CYP450 inhibition.
- Computational tools : Predict metabolic sites with ADMET predictors (e.g., StarDrop, MetaSite).
- Case study : 2,4-Difluorophenyl groups enhance stability by reducing oxidative metabolism compared to mono-fluoro analogs .
What strategies mitigate toxicity risks in preclinical development?
- Acute toxicity studies : Conduct OECD 423-guided assays in rodents with endpoints (LD50, organ histopathology).
- Genotoxicity screening : Use Ames test (bacterial reverse mutation) and micronucleus assays.
- Dose escalation : Apply Fibonacci sequences to identify NOAEL (No Observed Adverse Effect Level) .
How can researchers leverage crystallographic data to guide synthetic modifications?
- Polymorph screening : Identify stable crystalline forms via solvent screening (e.g., EtOH/water mixtures).
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-F⋯H contacts) to predict solubility.
- Case example : Adjusting methyl groups on oxadiazole improves crystal packing and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
